C225

Description

Properties

IUPAC Name |

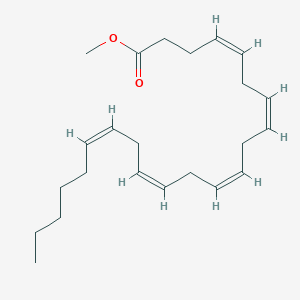

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHJSIBYSWTMLS-NEUKSRIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C225 Monoclonal Antibody: A Technical Guide to Cetuximab

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C225 monoclonal antibody, commercially known as Cetuximab (Erbitux), is a chimeric human-murine IgG1 monoclonal antibody that has become a cornerstone in the treatment of several cancers, notably metastatic colorectal cancer and squamous cell carcinoma of the head and neck.[1][2] This technical guide provides an in-depth overview of Cetuximab, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

Cetuximab exerts its anti-tumor effects through two primary mechanisms: inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

EGFR Signaling Inhibition

Cetuximab binds with high affinity to the extracellular domain III of the EGFR, competitively inhibiting the binding of its natural ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[1][3] This blockade prevents receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[3][4] As a result, downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, are inhibited.[3][4] The inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and reduced production of angiogenic factors.[2][5]

The efficacy of Cetuximab as an EGFR inhibitor is contingent on the mutation status of downstream effectors, particularly the KRAS gene. Tumors harboring activating KRAS mutations are resistant to Cetuximab therapy because the downstream signaling remains constitutively active, bypassing the need for EGFR activation.[1][3]

References

- 1. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IMC-C225, an anti-epidermal growth factor receptor monoclonal antibody, for treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cetuximab? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. IMC-C225, an anti-epidermal growth factor receptor monoclonal antibody for treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Cetuximab (C225): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of Cetuximab (C225), a chimeric monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). The document details key milestones, from its conceptual origins to its approval and clinical application. It includes summaries of pivotal preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways.

Discovery and Development Timeline

The journey of Cetuximab from a laboratory concept to a cornerstone of targeted cancer therapy spanned several decades, marked by pioneering scientific insights and strategic corporate developments.

| Year(s) | Milestone | Key Researchers/Organizations | Significance |

| 1980s | Conceptualization and Initial Discovery: The hypothesis that blocking the Epidermal Growth Factor Receptor (EGFR) could inhibit cancer cell proliferation was proposed. Researchers began developing monoclonal antibodies against EGFR.[1][2][3][4] | John Mendelsohn, Gordon Sato (University of California, San Diego) | Laid the foundational scientific groundwork for EGFR-targeted therapy. |

| 1994 | Licensing to ImClone Systems: The murine monoclonal antibody 225 (M225) was licensed to ImClone Systems for further development.[1] | ImClone Systems | Marked the transition from academic research to commercial drug development. |

| 1995 | Development of Chimeric Antibody (this compound): The murine antibody was "humanized" to create the chimeric monoclonal antibody this compound (Cetuximab) to reduce immunogenicity in patients.[2] | ImClone Systems | A critical step in making the antibody suitable for clinical use. |

| 2001 | Initial FDA Submission and Refusal to File: ImClone Systems submitted a Biologics License Application (BLA) for Cetuximab for the treatment of colorectal cancer, which was refused by the FDA due to insufficient data. | ImClone Systems, FDA | Highlighted the rigorous data requirements for drug approval and led to a restructuring of the clinical development program. |

| 2004 | First FDA Approval: Cetuximab (Erbitux®) received its first FDA approval for the treatment of EGFR-expressing metastatic colorectal cancer in patients refractory to irinotecan-based chemotherapy.[2] | ImClone Systems, Bristol-Myers Squibb, FDA | A landmark approval, validating EGFR as a therapeutic target in colorectal cancer. |

| 2006 | FDA Approval for Head and Neck Cancer: The FDA approved Cetuximab for use in combination with radiation therapy for locally or regionally advanced squamous cell carcinoma of the head and neck (SCCHN) and as a single agent for recurrent or metastatic SCCHN. | FDA | Expanded the therapeutic indications for Cetuximab. |

| 2009 | FDA Label Update for KRAS Status: The FDA updated the label to indicate that Cetuximab is not recommended for the treatment of colorectal cancer with KRAS mutations. | FDA | A pivotal moment in the development of personalized medicine, linking a biomarker to treatment efficacy. |

| 2012 | FDA Approval of Companion Diagnostic: The FDA approved the first companion diagnostic test to identify KRAS mutations in colorectal cancer patients. | FDA | Further solidified the role of biomarker testing in guiding Cetuximab therapy. |

| 2021 | FDA Approval of New Dosing Regimen: The FDA approved a new biweekly dosing regimen of 500 mg/m² for Cetuximab.[5] | FDA | Provided a more convenient dosing schedule for patients. |

Preclinical Development and Key Experiments

The preclinical evaluation of Cetuximab was instrumental in characterizing its mechanism of action, binding properties, and anti-tumor activity.

Quantitative Preclinical Data

The following table summarizes key quantitative data from preclinical studies of Cetuximab.

| Parameter | Value | Cell Line/Model | Experimental Method |

| EGFR Binding Affinity (Kd) | 83 - 87 pM | EGFR-expressing tumor cells | Radioligand Binding Assay |

| EGFR Binding Affinity (EC50) | 0.13 nM (to FcRI), 6 nM (to FcRIII) | Human Fc receptors | ELISA-based binding assay[6] |

| In Vitro Growth Inhibition (IC50) | Varies by cell line (e.g., ~1-10 µg/mL) | Various cancer cell lines (e.g., A431, DiFi) | Cell Proliferation Assay (e.g., MTT, SRB) |

| In Vivo Tumor Growth Inhibition | Dose-dependent; significant inhibition at 0.25-1 mg/mouse | Human tumor xenografts in nude mice (e.g., GEO, L2987) | Xenograft Tumor Model[7] |

| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | 20-90% specific killing | EGFR-expressing tumor cell lines | Chromium-51 release assay, LDH assay[6] |

Experimental Protocols

Objective: To determine the binding affinity of Cetuximab to the Epidermal Growth Factor Receptor.

Methodology:

-

Cell Culture: EGFR-expressing cells (e.g., A431) are cultured to 80-90% confluency.

-

Radiolabeling: Cetuximab is radiolabeled with Iodine-125 (¹²⁵I) using standard methods.

-

Binding Reaction: Cells are incubated with increasing concentrations of ¹²⁵I-Cetuximab in the presence or absence of a large excess of unlabeled Cetuximab (to determine non-specific binding) for a defined period at 4°C to prevent internalization.

-

Washing: Unbound antibody is removed by washing the cells with cold phosphate-buffered saline (PBS).

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) is determined by Scatchard analysis or non-linear regression of the binding data.

Objective: To assess the effect of Cetuximab on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Cetuximab or a control antibody.

-

Incubation: Plates are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[8][9][10][11]

Objective: To evaluate the in vivo anti-tumor efficacy of Cetuximab.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[12][13][14][15][16][17][18]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups and administered Cetuximab (e.g., 1 mg/mouse, intraperitoneally, twice weekly) or a control vehicle.[16][19]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Objective: To measure the ability of Cetuximab to induce the killing of tumor cells by immune effector cells.

Methodology:

-

Target Cell Preparation: EGFR-expressing tumor cells are labeled with a radioactive isotope (e.g., Chromium-51) or a fluorescent dye.

-

Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs), from which natural killer (NK) cells are the primary effectors, are isolated from healthy donor blood.[20][21][22][23][24]

-

Co-culture: Labeled target cells are incubated with effector cells at various effector-to-target cell ratios in the presence of Cetuximab or a control antibody.

-

Incubation: The co-culture is incubated for 4-6 hours to allow for cell lysis.

-

Quantification of Lysis: The release of the label (e.g., radioactivity in the supernatant or fluorescence) is measured.

-

Data Analysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.

Clinical Development

The clinical development of Cetuximab has focused on its application in colorectal cancer and head and neck cancer, with numerous clinical trials evaluating its efficacy and safety as a monotherapy and in combination with other agents.

Pivotal Clinical Trial Data

The following tables summarize key efficacy data from pivotal clinical trials of Cetuximab.

Metastatic Colorectal Cancer (mCRC)

| Trial Name (Phase) | Patient Population | Treatment Arms | Overall Survival (OS) - Median (months) | Progression-Free Survival (PFS) - Median (months) | Objective Response Rate (ORR) (%) |

| BOND (II) | Irinotecan-refractory, EGFR-expressing mCRC | Cetuximab + Irinotecan vs. Cetuximab monotherapy | 8.6 vs. 6.9 | 4.1 vs. 1.5 | 22.9 vs. 10.8 |

| CRYSTAL (III) | First-line, KRAS wild-type, EGFR-expressing mCRC | Cetuximab + FOLFIRI vs. FOLFIRI alone | 23.5 vs. 20.0 | 9.9 vs. 8.4 | 57.3 vs. 39.7 |

| OPUS (II) | First-line, KRAS wild-type, EGFR-expressing mCRC | Cetuximab + FOLFOX4 vs. FOLFOX4 alone | 22.8 vs. 18.5 | 8.3 vs. 7.2 | 57 vs. 34 |

| FIRE-3 (III) | First-line, KRAS wild-type mCRC | FOLFIRI + Cetuximab vs. FOLFIRI + Bevacizumab | 28.7 vs. 25.0 | 10.0 vs. 10.3 | 62.0 vs. 58.0 |

| CALGB/SWOG 80405 (III) | First-line, KRAS wild-type mCRC | Chemotherapy + Cetuximab vs. Chemotherapy + Bevacizumab | 30.0 vs. 29.0 | 10.8 vs. 10.4 | 59.6 vs. 55.2 |

Squamous Cell Carcinoma of the Head and Neck (SCCHN)

| Trial Name (Phase) | Patient Population | Treatment Arms | Overall Survival (OS) - Median (months) | Progression-Free Survival (PFS) - Median (months) | Objective Response Rate (ORR) (%) |

| Bonner et al. (III) | Locally advanced SCCHN | Cetuximab + Radiotherapy vs. Radiotherapy alone | 49.0 vs. 29.3 | 24.4 vs. 14.9 | - |

| EXTREME (III) | Recurrent/Metastatic SCCHN | Cetuximab + Platinum/5-FU vs. Platinum/5-FU alone | 10.1 vs. 7.4 | 5.6 vs. 3.3 | 36 vs. 20 |

Signaling Pathways and Mechanism of Action

Cetuximab exerts its anti-tumor effects by binding to the extracellular domain of EGFR, thereby inhibiting downstream signaling pathways that are crucial for tumor growth and survival.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by Cetuximab.

Caption: EGFR signaling pathway and Cetuximab's mechanism of action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of an anti-EGFR antibody like Cetuximab.

Caption: A typical preclinical experimental workflow for an anti-EGFR antibody.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. John Mendelsohn’s journey in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. youtube.com [youtube.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Correlation of pharmacokinetics with the antitumor activity of Cetuximab in nude mice bearing the GEO human colon carcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro combined treatment with cetuximab and trastuzumab inhibits growth of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cetuximab: Preclinical Evaluation of a Monoclonal Antibody Targeting EGFR for Radioimmunodiagnostic and Radioimmunotherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-penetration and antitumor efficacy of cetuximab are enhanced by co-administered iRGD in a murine model of human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maintenance Treatment with Cetuximab and BAY86-9766 Increases Antitumor Efficacy of Irinotecan plus Cetuximab in Human Colorectal Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nishizukalab.org [nishizukalab.org]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 21. Antibody-dependent cellular cytotoxicity (ADCC) assay [bio-protocol.org]

- 22. Evaluation of antibody-dependent cell-mediated cytotoxicity activity and cetuximab response in KRAS wild-type metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay for in vitro testing - Explicyte Immuno-Oncology [explicyte.com]

- 24. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Interaction of C225 (Cetuximab) with the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C225, commercially known as Cetuximab (Erbitux®), is a recombinant, human/mouse chimeric monoclonal antibody that specifically targets the extracellular domain of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR, a member of the ErbB family of receptor tyrosine kinases, is a key regulator of cellular processes including proliferation, differentiation, and survival.[2] Its overexpression and aberrant signaling are hallmarks of numerous epithelial malignancies, making it a critical target for cancer therapy. This technical guide provides a comprehensive overview of the molecular interaction between this compound and EGFR, detailing its mechanism of action, the downstream signaling consequences, and the experimental methodologies used to characterize this interaction.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of EGFR signaling. The binding of this compound to the extracellular domain III of EGFR sterically hinders the binding of endogenous ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This competitive inhibition prevents receptor dimerization, a prerequisite for the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation.

By blocking these initial activation steps, this compound effectively abrogates the downstream signaling cascades that drive tumor growth and survival. Furthermore, the binding of this compound can induce receptor internalization and degradation, leading to a downregulation of EGFR on the cell surface.

An additional and significant component of this compound's therapeutic efficacy is its ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). The Fc region of the chimeric IgG1 antibody is recognized by immune effector cells, such as natural killer (NK) cells, which then lyse the targeted tumor cell.

Quantitative Data on this compound-EGFR Interaction

The following tables summarize key quantitative parameters that define the interaction of this compound with EGFR and its impact on cellular functions.

Table 1: Binding Affinity of this compound to EGFR

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 0.201 nM | Not Specified | [1] |

| Dissociation Constant (Kd) | 0.38 nM | CHO-EGFRvIII | [3][4][5] |

| Dissociation Constant (Kd) | 1.1 nM | Biacore analysis of EGFRvIII | [3][4] |

Table 2: In Vitro Efficacy of this compound - Inhibition of Cell Proliferation (IC50)

| Cell Line | IC50 Value | Cancer Type | Reference |

| H292 | 0.25 nmol/L | Non-Small Cell Lung Cancer | [6] |

| A431 | 100 µg/ml (after 14 days) | Epidermoid Carcinoma | [7] |

| MDA-MB-468 | 1.5 µM (in combination with gefitinib) | Triple-Negative Breast Cancer | [8] |

| MDA-MB-468 | 2.9 µM (in combination with erlotinib) | Triple-Negative Breast Cancer | [8] |

Table 3: Clinical Efficacy of this compound in KRAS Wild-Type Metastatic Colorectal Cancer (mCRC)

| Clinical Trial | Treatment Arm | Overall Survival (Median) | Progression-Free Survival (Median) | Overall Response Rate | Reference |

| CRYSTAL | Cetuximab + FOLFIRI | 23.5 months | 9.9 months | 57% | [9][10] |

| FOLFIRI alone | 20.0 months | 8.4 months | 39% | [9][10] | |

| CA225025 | Cetuximab + Best Supportive Care | 8.6 months | 3.8 months | - | [9] |

| Best Supportive Care alone | 5.0 months | 1.9 months | - | [9] | |

| OPUS | Cetuximab + FOLFOX4 | 22.8 months | 8.3 months | 57% | [9] |

| FOLFOX4 alone | 18.5 months | 7.2 months | 34% | [9] |

Table 4: Clinical Efficacy of this compound in Locoregionally Advanced Squamous Cell Carcinoma of the Head and Neck (SCCHN)

| Clinical Trial | Treatment Arm | Overall Survival (Median) | 5-Year Overall Survival | Locoregional Control (Median) | Reference |

| Bonner et al. (Phase 3) | Radiotherapy + Cetuximab | 49.0 months | 45.6% | 24.4 months | [11] |

| Radiotherapy alone | 29.3 months | 36.4% | 14.9 months | [11] | |

| NRG-RTOG 0920 | Radiotherapy + Cetuximab | Not significantly improved | 76.5% (5-year estimate) | - | [12] |

| Radiotherapy alone | - | 68.7% (5-year estimate) | - | [12] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of EGFR activation profoundly affects several critical downstream signaling pathways that are frequently dysregulated in cancer.

Figure 1: this compound inhibits EGFR signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the this compound-EGFR interaction. Below are protocols for key experiments.

EGFR Phosphorylation Assay by Western Blot

This protocol details the detection of changes in EGFR phosphorylation in response to this compound treatment.

Figure 2: Western blot workflow for pEGFR.

Materials:

-

Cell culture reagents

-

This compound (Cetuximab)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., A431) and grow to 70-80% confluency. Serum-starve cells overnight, then treat with desired concentrations of this compound for a specified time. A positive control treated with EGF should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pEGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The membrane can be stripped and re-probed with an anti-total EGFR antibody for normalization.

Immunoprecipitation (IP) of EGFR

This protocol is for the enrichment of EGFR from cell lysates to study its interactions and post-translational modifications.

Materials:

-

Cell lysate (prepared as in the Western Blot protocol)

-

Anti-EGFR antibody for IP

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

Procedure:

-

Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Formation of Immune Complex: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer (e.g., 1X Laemmli buffer) and boil for 5-10 minutes to release the protein from the beads.

-

Analysis: Centrifuge to pellet the beads and collect the supernatant containing the enriched EGFR for analysis by Western Blot.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound (Cetuximab)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of this compound.

Flow Cytometry for Cell Surface EGFR Expression

This protocol allows for the quantification of EGFR expression on the surface of cells.

Figure 3: Logic for EGFR expression analysis by flow cytometry.

Materials:

-

Single-cell suspension of cultured cells

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fluorescently labeled this compound or a primary anti-EGFR antibody

-

If using an unlabeled primary antibody, a fluorescently labeled secondary antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in ice-cold FACS buffer.

-

Blocking (Optional): Incubate cells with an Fc block to prevent non-specific binding of antibodies to Fc receptors.

-

Primary Antibody Staining: Incubate the cells with a saturating concentration of fluorescently labeled this compound or a primary anti-EGFR antibody on ice for 30-60 minutes in the dark. An isotype control should be used to determine background fluorescence.

-

Secondary Antibody Staining (if applicable): If an unlabeled primary antibody was used, wash the cells with FACS buffer and then incubate with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) to determine the level of EGFR expression.

Conclusion

The interaction of this compound with EGFR is a cornerstone of targeted cancer therapy. A thorough understanding of its mechanism of action, the quantitative aspects of this interaction, and the downstream signaling consequences is paramount for the rational design of novel therapeutic strategies and the identification of predictive biomarkers. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the this compound-EGFR axis in cancer and to develop more effective anti-cancer treatments.

References

- 1. Cetuximab | this compound | EGFR inhibitor | TargetMol [targetmol.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Monoclonal antibody cetuximab binds to and down-regulates constitutively activated epidermal growth factor receptor vIII on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Indication for Cetuximab plus FOLFIRI to Treat EGFR-positive, Wild-type KRAS Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]

- 10. onclive.com [onclive.com]

- 11. Radiotherapy plus cetuximab for locoregionally advanced head and neck cancer: 5-year survival data from a phase 3 randomised trial, and relation between cetuximab-induced rash and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiotherapy with Cetuximab may be superior to radiotherapy alone for selected patients who underwent surgery for head and neck cancer [nrgoncology.org]

C225-Induced Apoptosis Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways, experimental data, and methodologies related to C225 (Cetuximab)-induced apoptosis. This compound is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. By blocking EGFR, this compound triggers a cascade of intracellular events culminating in programmed cell death, or apoptosis, in cancer cells. This document serves as a comprehensive resource for understanding and investigating this critical anti-cancer mechanism.

Core Signaling Pathway

This compound-induced apoptosis is a multifaceted process initiated by the binding of this compound to the extracellular domain of EGFR. This binding competitively inhibits the attachment of natural ligands like Epidermal Growth Factor (EGF), thereby preventing receptor dimerization and autophosphorylation.[1] The subsequent blockade of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, is central to the pro-apoptotic effects of this compound.[1]

Inhibition of the PI3K/Akt pathway leads to the deactivation of survival signals. Akt, a serine/threonine kinase, normally phosphorylates and inactivates pro-apoptotic proteins such as Bad. By inhibiting Akt, this compound promotes the activity of these pro-apoptotic factors. Furthermore, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its suppression contributes to the overall anti-tumor effect of this compound.

The Ras/Raf/MEK/ERK (MAPK) pathway, another key downstream effector of EGFR, is also inhibited by this compound. This pathway is heavily involved in cell cycle progression and proliferation. Its blockade can lead to cell cycle arrest, providing an opportunity for apoptotic processes to be initiated.

Ultimately, the inhibition of these pro-survival signaling pathways converges on the mitochondria, the central executioner of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. This compound has been shown to modulate this balance, favoring the pro-apoptotic members.[2] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Initiator caspases, such as caspase-9, are activated first, followed by the activation of executioner caspases, like caspase-3 and -7, which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] Studies have also indicated that this compound-induced apoptosis can involve the activation of the initiator caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway.[4]

This compound-Induced Apoptosis Signaling Pathway Diagram

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative findings.

| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Apoptosis (%) | Citation |

| Breast Cancer (Primary) | 10 | 72 hours | 5.4 | |

| Breast Cancer (Primary) | 100 | 72 hours | 12.6 | |

| Nasopharyngeal Carcinoma (CNE) | 10 | 48 hours | Increased (qualitative) | [5] |

| Colorectal Cancer (DiFi) | 10 | 24 hours | Increased (qualitative) | [6] |

| Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines. |

| Cell Line | This compound Concentration | Treatment Duration | Effect on Bax/Bcl-2 Ratio | Citation |

| Colorectal Cancer (SW48) | Dose-dependent | Not specified | Increased Bax, Decreased Bcl-2 | [7] |

| Human Malignant Neuroblastoma (SK-N-BE2) | Not applicable (General Principle) | Not applicable | Increased Bax:Bcl-2 ratio indicates mitochondrial involvement | [8] |

| Glioblastoma (U87MG) | Not applicable (General Principle) | Not applicable | Increased Bax:Bcl-2 ratio after treatment | [9] |

| Table 2: Effect of this compound on the Expression of Bcl-2 Family Proteins. |

| Cell Line | This compound Concentration | Treatment Duration | Caspase-3/7 Activity (Fold Change) | Citation |

| Colon Cancer (HT-29) | 50 µM (Cycloartane) | 18 hours | ~2.5 | [10] |

| Melanoma (A-375) | Not specified (UA treatment) | Not specified | 1.75 | [11] |

| Table 3: this compound-Induced Caspase Activity. Note: Data for direct this compound treatment on caspase fold change is limited in the provided search results; related compounds are shown for illustrative purposes. |

Experimental Protocols

Western Blot Analysis for Protein Expression (EGFR, Bax, Bcl-2)

This protocol outlines the steps for analyzing the expression levels of key proteins in the this compound-induced apoptosis pathway.

1. Cell Lysis and Protein Extraction: a. Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points. b. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.

2. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against EGFR, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

5. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control.[7][8][9]

Annexin V-FITC/PI Staining for Apoptosis Quantification by Flow Cytometry

This protocol details the procedure for quantifying apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

1. Cell Preparation: a. Treat cells with this compound as required. b. Harvest both adherent and floating cells. c. Wash the cells twice with cold PBS. d. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

2. Staining: a. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL). b. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. Add 400 µL of 1X binding buffer to each tube. b. Analyze the cells on a flow cytometer. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates. d. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes how to measure the activity of executioner caspases-3 and -7.

1. Reagent Preparation: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate in a buffer. b. Allow the reagent to equilibrate to room temperature before use.

2. Assay Procedure: a. Plate cells in a 96-well plate and treat with this compound. Include untreated and vehicle-only controls. b. After treatment, allow the plate to equilibrate to room temperature. c. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. d. Mix the contents by gentle shaking for 30 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

3. Measurement: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflow Diagram

References

- 1. The EGFR antibody cetuximab induces autophagy in cancer cells by downregulating HIF-1α and Bcl-2 and activating the beclin-1/hVps34 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. images.novusbio.com [images.novusbio.com]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. Apoptosis-inducing effects of cetuximab combined with radiotherapy and hypothermia on human nasopharyngeal carcinoma CNE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

C225 Antibody (Cetuximab): A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monoclonal antibody C225, also known as Cetuximab, is a cornerstone in the targeted therapy of several cancers, primarily those overexpressing the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action extends beyond simple receptor blockade, culminating in profound effects on cell cycle progression, a critical determinant of tumor growth. This in-depth technical guide elucidates the molecular mechanisms by which this compound modulates the cell cycle, provides quantitative data on its effects, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon activation by its ligands, initiates a cascade of intracellular signals primarily promoting cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many human malignancies, making it a prime target for anticancer therapies. This compound is a chimeric (mouse-human) monoclonal antibody that specifically targets the extracellular domain of EGFR with high affinity, competitively inhibiting the binding of its natural ligands, such as epidermal growth factor (EGF).[2] This blockade of EGFR activation is the initial event that leads to significant downstream consequences, most notably an arrest of the cell cycle in the G1 phase.[3] This guide will delve into the technical details of this process, providing researchers and drug development professionals with a comprehensive understanding of this compound's impact on cell cycle machinery.

Mechanism of Action: From EGFR Blockade to G1 Arrest

This compound exerts its anti-proliferative effects by disrupting the intricate signaling network that governs cell cycle progression. The binding of this compound to EGFR prevents receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[4] This abrogation of EGFR signaling predominantly affects the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, both of which are critical for the transition from the G1 to the S phase of the cell cycle.

A key consequence of inhibiting these pathways is the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins and CDK inhibitors (CKIs). Specifically, this compound treatment leads to a significant upregulation of the CDK inhibitor p27Kip1.[5] p27Kip1 binds to and inactivates cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[7]

Furthermore, in some cellular contexts, this compound has been shown to increase the expression of another CDK inhibitor, p15INK4B, which specifically inhibits CDK4 and CDK6. The coordinated upregulation of these CKIs solidifies the G1 block, effectively halting cellular proliferation.

Quantitative Effects of this compound on Cell Cycle Progression

The impact of this compound on the cell cycle can be quantified through various experimental techniques, primarily flow cytometry for cell cycle distribution analysis and Western blotting for protein expression levels.

Cell Cycle Distribution

Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the S and G2/M phases. The magnitude of this effect can vary depending on the cell line, this compound concentration, and treatment duration.

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| A431 (Squamous Carcinoma) | Control | 55.2% | 25.1% | 19.7% | [3] |

| This compound (100 µg/mL, 24h) | 70.3% | 15.8% | 13.9% | [3] | |

| Breast Cancer Cells | Control | 47.2% | 32.5% | 15.8% | [5] |

| This compound (10 µg/mL) | 55.8% | 23.2% | 14.1% | [5] | |

| This compound (100 µg/mL) | 6.9% (Apoptotic) | 23.2% | 14.1% | [5] | |

| DU145 (Prostate Cancer) | Control | Not specified | Not specified | Not specified | [8] |

| This compound (100 µg/mL, 72h) | Increase | Decrease | Decrease | [8] | |

| PC-3 (Prostate Cancer) | Control | Not specified | Not specified | Not specified | [8] |

| This compound (100 µg/mL, 72h) | No significant change | No significant change | No significant change | [8] |

Proliferation Markers

The anti-proliferative effect of this compound is also reflected in the reduced expression of markers associated with cell proliferation, such as Ki-67.

| Cell Line/Tumor Model | Treatment | Ki-67 Positive Cells (%) | Fold Change vs. Control | Reference |

| H1975 (NSCLC Xenograft) | Vehicle | 31.6% | - | |

| This compound (1 dose) | 9.0% | 0.28 | ||

| This compound (2 doses) | 5.4% | 0.17 |

Cell Cycle Regulatory Proteins

This compound treatment leads to quantifiable changes in the expression and activity of key cell cycle regulatory proteins. While precise fold-change data from densitometry of Western blots or kinase assays can be highly variable between experiments and cell lines, the general trends are consistent.

| Protein | Effect of this compound Treatment | Method of Detection |

| p27Kip1 | Increased expression | Western Blot |

| p15INK4B | Increased expression | Western Blot |

| Cyclin D1 | Decreased expression | Western Blot |

| CDK2 | Decreased kinase activity | Immunoprecipitation Kinase Assay |

| CDK4 | Decreased kinase activity | Immunoprecipitation Kinase Assay |

| CDK6 | Decreased kinase activity | Immunoprecipitation Kinase Assay |

| Phospho-Rb | Decreased phosphorylation | Western Blot |

Note: The table indicates the general trend observed in multiple studies. For precise quantification, researchers should refer to specific publications and perform their own experiments.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound (Cetuximab)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL2 or equivalent). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general method for detecting changes in the expression of proteins like p27Kip1, Cyclin D1, and phosphorylated Rb in this compound-treated cells.

Materials:

-

This compound (Cetuximab)

-

Cancer cell line of interest

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27Kip1, anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin).

Visualizing the Pathways and Processes

This compound-Mediated EGFR Signaling and Cell Cycle Arrest

Caption: this compound blocks EGFR, inhibiting downstream pathways and leading to p27Kip1-mediated G1 arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment using flow cytometry.

Logical Relationship of this compound Action on Cell Cycle

Caption: Logical flow from this compound binding to EGFR to the resulting G1 cell cycle arrest.

Conclusion

The this compound antibody, Cetuximab, represents a paradigm of targeted cancer therapy, and its profound impact on cell cycle progression is a key component of its therapeutic efficacy. By competitively inhibiting EGFR, this compound triggers a signaling cascade that culminates in the upregulation of CDK inhibitors, most notably p27Kip1, leading to the inactivation of G1-phase CDKs and subsequent cell cycle arrest. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's influence on the cell cycle. A thorough understanding of these processes is paramount for researchers and clinicians working to optimize its use and develop next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A CDK2 activity signature predicts outcome in CDK2-low cancers [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for C225 Monoclonal Antibody in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the C225 (Cetuximab) monoclonal antibody in preclinical mouse xenograft models. This document includes its mechanism of action, protocols for in vivo studies, and a summary of its antitumor activity across various cancer types.

Introduction

This compound, commercially known as Cetuximab, is a chimeric (mouse/human) monoclonal antibody that targets the epidermal growth factor receptor (EGFR).[1][2] EGFR is a transmembrane glycoprotein that plays a critical role in cell growth, proliferation, and survival.[1] In many types of cancer, EGFR is overexpressed, leading to uncontrolled tumor growth.[3][4] this compound exerts its antitumor effects by binding to the extracellular domain of EGFR, thereby blocking the binding of its natural ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[1][5] This action inhibits downstream signaling pathways that promote tumor growth and survival.[3][5] Additionally, this compound can induce antibody-dependent cellular cytotoxicity (ADCC), a process that recruits immune cells to attack and kill cancer cells.[1][3]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the EGFR signaling pathway.[1][6] By binding to the extracellular domain of EGFR, this compound prevents receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[4][6] This blockage disrupts downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[6][7] The inhibition of these pathways can lead to reduced cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor-induced blood vessel formation (angiogenesis).[3]

Furthermore, as a chimeric IgG1 antibody, this compound can engage immune effector cells, such as natural killer (NK) cells, leading to ADCC.[1] This dual mechanism of direct signal inhibition and immune-mediated killing contributes to its overall antitumor efficacy.

Signaling Pathway Diagram

Caption: this compound blocks ligand binding to EGFR, inhibiting downstream signaling.

Application in Mouse Xenograft Models

This compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models in immunocompromised mice. These studies are crucial for evaluating the efficacy and mechanism of action of this compound before clinical trials.

Data Presentation: Summary of this compound Antitumor Activity

| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Outcome |

| Renal Cell Carcinoma | Caki-1 (ascites) | Nude | 1 mg/dose | Significant increase in survival (>70% survival beyond 12 weeks vs. 0% in control)[8] |

| Renal Cell Carcinoma | SK-RC-29 (s.c.) | Nude | 1 mg/dose | Significant decrease in tumor volume[8] |

| Head and Neck Squamous Cell Carcinoma | N/A | N/A | 2.5, 10, or 50 mg/kg, twice weekly, i.p. | Dose-dependent tumor growth inhibition[9] |

| Colorectal Carcinoma | GEO | Nude | 0.25-1 mg/mouse, q3d x 5, i.p. | Effective delay in tumor growth[10] |

| Colorectal Carcinoma | HT29 | Nude | 200 µ g/mouse , twice weekly, i.v. | Tumor growth suppression[2] |

| Colorectal Carcinoma | HT29 | Nude | 25 mg/kg | No significant effect as monotherapy, but enhanced the effect of AZD6244[11] |

| Pancreatic Carcinoma | BxPC-3 | Nude | 17 or 33 mg/kg, every 3 days | Significant suppression of tumor growth[12] |

| Non-Small Cell Lung Cancer | A549 | Nude | 4 and 40 mg/kg, thrice weekly | Strong antitumor efficacy[13] |

| Non-Small Cell Lung Cancer | H1975 | Nude | 0.4 mg/kg, twice weekly | Dose-dependent tumor growth inhibition[13] |

| Prostate Cancer (Androgen-independent) | Du145 | N/A | 100 µg/ml (in vitro) | Significant growth inhibition and apoptosis induction[14] |

| Prostate Cancer (Androgen-independent) | PC-3 | N/A | 100 µg/ml (in vitro) | Resistance observed[14] |

Experimental Protocols

General Mouse Xenograft Workflow

Caption: Standard workflow for a this compound mouse xenograft study.

Detailed Methodologies

1. Cell Culture and Animal Models:

-

Cell Lines: Human cancer cell lines overexpressing EGFR are commonly used (e.g., A431, HT29, GEO, A549, etc.). Cells should be maintained in the recommended culture medium and conditions.

-

Animals: Athymic nude mice (e.g., Nu/Nu, BALB/c nude) or other immunodeficient strains (e.g., SCID) are typically used to prevent rejection of the human tumor cells.[9] Mice are usually 6-8 weeks old at the start of the experiment. All animal procedures should be conducted in accordance with institutional guidelines for animal care.

2. Tumor Implantation:

-

Subcutaneous Model:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). The cell concentration will vary depending on the cell line (typically 1x10^6 to 10x10^6 cells per injection).

-

Inject the cell suspension (usually 100-200 µL) subcutaneously into the flank of the mouse.[9]

-

Some protocols may involve co-injection with Matrigel to improve tumor take rate.[9]

-

-

Orthotopic Model: For a more clinically relevant model, cells can be implanted in the organ of origin (e.g., renal subcapsule for renal cancer).[8] This procedure is more complex and requires surgical expertise.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[15]

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][11][13]

4. This compound Administration:

-

Dosing and Schedule: The dose and schedule of this compound administration can vary depending on the tumor model and study objectives. Common dosages range from 0.25 to 50 mg/kg.[9][10][11][13][16] Administration is typically done via intraperitoneal (i.p.) or intravenous (i.v.) injection, twice or three times a week.[2][9][13][16]

-

Control Group: The control group should receive a vehicle control (e.g., sterile PBS or saline) or an isotype control antibody at the same volume and schedule as the this compound-treated group.

5. Efficacy Evaluation:

-

Continue to measure tumor volume and body weight throughout the study. Body weight monitoring is important to assess treatment-related toxicity.

-

The primary endpoint is typically tumor growth inhibition. This can be expressed as a percentage of the control group's tumor growth or as a delay in the time to reach a specific tumor volume.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

6. Endpoint Analysis:

-

Histology: Tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to assess tumor morphology, necrosis, and invasion.

-

Immunohistochemistry (IHC): IHC can be used to analyze the expression of biomarkers related to proliferation (e.g., Ki-67, PCNA), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[8]

-

Western Blotting: Tumor lysates can be analyzed by Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, MAPK) to confirm the mechanism of action of this compound.[14]

Conclusion

The this compound monoclonal antibody is a potent inhibitor of EGFR signaling with demonstrated efficacy in a wide range of preclinical mouse xenograft models. The protocols and data presented here provide a foundation for designing and executing in vivo studies to further investigate the therapeutic potential of this compound and other EGFR-targeting agents. Careful consideration of the experimental design, including the choice of cell line, animal model, and treatment regimen, is crucial for obtaining robust and reproducible results.

References

- 1. What is the mechanism of Cetuximab? [synapse.patsnap.com]

- 2. nishizukalab.org [nishizukalab.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farbefirma.org [farbefirma.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Mouse-human chimeric anti-epidermal growth factor receptor antibody this compound inhibits the growth of human renal cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of head and neck squamous cell carcinoma mouse models for cetuximab resistance and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cetuximab preclinical antitumor activity (monotherapy and combination based) is not predicted by relative total or activated epidermal growth factor receptor tumor expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Effects of Anti-EGFR Antibody Cetuximab on Androgen-independent Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for EGFR Detection by Western Blot Using C225 (Cetuximab)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of several types of cancer.[3] Cetuximab (C225) is a recombinant chimeric monoclonal antibody that specifically targets the extracellular domain of EGFR, inhibiting its function and downstream signaling pathways.[4][5] This document provides a detailed protocol for the detection of EGFR in cell lysates using this compound as the primary antibody in a Western blot application.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of several tyrosine residues in the cytoplasmic domain.[6] These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3][7]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot

The following diagram outlines the major steps involved in the Western blot protocol for EGFR detection.

Figure 2: General workflow for EGFR Western blotting.

Detailed Experimental Protocols

Sample Preparation (Cell Lysis)

Proper sample preparation is critical for the successful detection of membrane-bound proteins like EGFR.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer for membrane proteins)[5]

-

Protease and Phosphatase Inhibitor Cocktails

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Protocol:

-

Culture cells to 70-80% confluency. For a positive control, A431 cells, which overexpress EGFR, are recommended.[4][8]

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Materials:

-

Bicinchoninic acid (BCA) Protein Assay Kit

-

Microplate reader

Protocol:

-

Determine the protein concentration of the cell lysate using a BCA protein assay according to the manufacturer's instructions.

-

Based on the concentration, calculate the volume of lysate needed to load equal amounts of protein for each sample.

SDS-PAGE (Gel Electrophoresis)

Materials:

-

Laemmli sample buffer (4x)

-

Polyacrylamide gels (e.g., 4-12% gradient gels)

-

SDS-PAGE running buffer

-

Protein ladder

Protocol:

-

Prepare protein samples by mixing the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer to a final concentration of 1x.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. For multi-pass membrane proteins like EGFR, heating at 70°C for 10 minutes can sometimes yield better results by preventing aggregation.[1]

-

Load the denatured protein samples and a protein ladder into the wells of the polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

Protein Transfer

Materials:

-

Polyvinylidene difluoride (PVDF) membrane

-

Transfer buffer

-

Methanol

Protocol:

-

Activate the PVDF membrane by incubating it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

-

Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer according to the instructions for your transfer apparatus (wet or semi-dry).

Blocking and Antibody Incubation

Materials:

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST

-

Primary Antibody: this compound (Cetuximab)

-

Secondary Antibody: HRP-conjugated anti-human IgG

Protocol:

-

After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody, this compound, diluted in blocking buffer. A starting concentration of 1-2 µg/mL is recommended, which may require optimization.[9] Incubate overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis

Materials:

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the resulting bands. The expected molecular weight of EGFR is approximately 170-175 kDa.

Data Presentation: Summary of Reagents and Conditions

| Parameter | Recommendation | Notes |

| Positive Control Cell Line | A431 | High EGFR expression.[4][8] |

| Negative Control Cell Line | Cell lines with low or no EGFR expression | To confirm antibody specificity. |

| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors | Effective for solubilizing membrane proteins.[5] |

| Protein Loading Amount | 20-30 µg per lane | May need optimization based on expression levels. |

| Gel Percentage | 4-12% gradient or 8% acrylamide | To resolve high molecular weight proteins. |

| Primary Antibody (this compound) | 1-2 µg/mL | Starting concentration, requires optimization.[9] |

| Primary Antibody Incubation | Overnight at 4°C | For optimal binding. |

| Secondary Antibody | HRP-conjugated anti-human IgG | Dilution as per manufacturer's recommendation. |

| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST | To reduce non-specific binding. |

| Detection Method | Enhanced Chemiluminescence (ECL) | Provides high sensitivity. |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Inefficient protein extraction | Use a lysis buffer optimized for membrane proteins. |

| Insufficient protein loading | Increase the amount of protein loaded per lane. | |

| Low primary antibody concentration | Increase the concentration of this compound. | |

| Inactive secondary antibody or ECL reagent | Use fresh reagents. | |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Primary or secondary antibody concentration too high | Decrease the antibody concentrations. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Ensure the specificity of this compound for EGFR. |

| Protein degradation | Use fresh protease inhibitors during sample preparation. | |

| Aggregation of EGFR | Avoid boiling samples; heat at 70°C for 10 minutes.[1] |

References

- 1. Sample preparation for western blot | Abcam [abcam.com]

- 2. EGFR interactive pathway | Abcam [abcam.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Effects of Anti-EGFR Antibody Cetuximab on Androgen-independent Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Cetuximab | this compound | EGFR inhibitor | TargetMol [targetmol.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Staining with C225 (Cetuximab) on Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

C225, widely known as Cetuximab, is a recombinant, human/mouse chimeric monoclonal antibody that targets the epidermal growth factor receptor (EGFR). By binding to the extracellular domain of EGFR, Cetuximab competitively inhibits the binding of epidermal growth factor (EGF) and other ligands, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis. Immunohistochemistry (IHC) is a critical technique for assessing EGFR expression levels in tumor tissues, providing valuable insights for both preclinical research and clinical patient stratification. These application notes provide a detailed protocol for performing IHC with this compound on formalin-fixed, paraffin-embedded (FFPE) tissues, along with data interpretation guidelines.

EGFR Signaling Pathway and Mechanism of this compound Action

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to many cellular processes, including oncogenesis.

This compound (Cetuximab) exerts its therapeutic effect by binding to the extracellular domain of EGFR, preventing the binding of its natural ligands, such as EGF. This blockade inhibits the activation of the receptor's tyrosine kinase and the subsequent downstream signaling cascades, ultimately leading to reduced tumor cell proliferation and survival.

References

Application Notes and Protocols for C225 (Cetuximab) in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of C225 (Cetuximab) in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this EGFR-targeting monoclonal antibody.

Overview of this compound (Cetuximab)

Cetuximab is a chimeric monoclonal antibody that specifically targets the extracellular domain of the Epidermal Growth Factor Receptor (EGFR).[1] By binding to EGFR, Cetuximab blocks the downstream signaling pathways that are crucial for tumor growth, proliferation, and survival.[1][2] Its mechanisms of action include inducing apoptosis, inhibiting cell growth, and mediating antibody-dependent cellular cytotoxicity (ADCC).[1][3][4] Preclinical studies in various animal models have been instrumental in establishing the therapeutic potential of Cetuximab.

This compound Dosage and Administration in Preclinical Models

The dosage and administration of this compound in preclinical studies vary depending on the tumor model, animal strain, and experimental objectives. The following tables summarize the quantitative data from various studies.

Table 1: this compound (Cetuximab) Monotherapy in Xenograft Models

| Animal Model | Tumor Type | This compound Dosage | Administration Route & Schedule | Key Findings |

| Athymic Nude Mice | GEO Human Colon Carcinoma | 0.04 - 1 mg/injection | Intraperitoneal (IP), every 3 days for 5 injections (q3dx5) | Dose-dependent antitumor activity. Optimal dose of 0.25 mg/injection showed significant tumor growth delay.[3][5] |

| Athymic Nude Mice | L2987 Lung Carcinoma | 0.25 - 1 mg/injection | Intraperitoneal (IP), q3d | Effectively delayed tumor growth by a minimum of 10 days.[6] |

| Athymic Nude Mice | NCI-H292 Lung Carcinoma | 1.5 mg/kg | Intraperitoneal (IP), twice per week | Resulted in a 65% tumor growth inhibition after 42 days of treatment.[7] |

| Athymic Nude Mice | HT29 Human Colon Cancer | 200 µ g/mouse | Intravenous (IV), twice a week | Significantly inhibited tumor growth.[8] |

| CD-1 Nude Mice | SW1222, LoVo, LS174T Colorectal Cancer | 10 mg/kg | Intraperitoneal (IP), twice weekly | Monotherapy showed therapeutic effect, which was enhanced when combined with radioimmunotherapy.[9] |

Table 2: this compound (Cetuximab) in Combination Therapy

| Animal Model | Tumor Type | This compound Dosage | Combination Agent & Dosage | Administration Route & Schedule | Key Findings |

| Athymic Nude Mice | GEO Human Colon Carcinoma | 1 mg/injection | Cisplatin (4.5 mg/kg/injection) | This compound (IP, q3dx5), Cisplatin (IV, q3dx5) | Combination was significantly more efficacious than individual monotherapies.[6] |

| Athymic Nude Mice | HT29, A549, WiDr | 1 mg/injection | CPT-11 (48 mg/kg/injection) | This compound (IP, q3dx5), CPT-11 (IV, q3dx5) | No significant improvement over individual monotherapies in these models.[6] |

| Athymic Nude Mice | NCI-H292 Lung Carcinoma | 1.5 mg/kg | Gemcitabine (125 mg/kg) | This compound (IP, twice per week), Gemcitabine (IP, once per week) | Strong inhibition of tumor growth when combined.[7] |

| Athymic Nude Mice | H1975 Lung Carcinoma | 1 mg/kg | Various chemotherapies at MTD | This compound (IP, twice per week), Chemotherapy (once per week) | Chemotherapy increased the efficacy of Cetuximab.[7] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibited by this compound

Cetuximab functions by blocking the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.